molecular formula C28H32O4 B5549415 16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one

16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one

Cat. No.: B5549415
M. Wt: 432.5 g/mol
InChI Key: SZBWKZHLROZHJQ-CPNJWEJPSA-N
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Description

16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one is a useful research compound. Its molecular formula is C28H32O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.23005950 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Bioactivity

Stereoselective synthesis processes, such as epoxidation and cis-hydroxylation of similar steroidal compounds, have shown to yield products with significant biological activity. For instance, the epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one has led to the formation of spiro oxirane derivatives, which are important for further chemical transformations and potential biological applications (Bull & Kaiser, 1994).

Antiproliferative Activities

Synthetic derivatives of estra-1,3,5(10)-trienes have been studied for their antiproliferative activities against various cancer cell lines. A study demonstrated the synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, exploring their potential in inhibiting the proliferation of malignant cells. This research emphasizes the significance of structural modifications in enhancing the therapeutic potential of steroidal compounds (Kiss et al., 2019).

Chromatographic Analysis for Isomer Separation

The development of chromatographic methods for the separation of isomers of steroidal compounds, including those similar to 16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one, provides insights into the analytical techniques required for detailed structural and activity studies. Such methods are crucial for the identification and quantification of specific isomers, which may have distinct biological activities (Wölfling, Schneider, & Péter, 1999).

Mechanistic Insights into Chemical Reactions

Research on the neighboring group participation and fragmentation during solvolysis of epimers of similar compounds reveals mechanistic insights that are valuable for synthetic chemistry and drug development. Understanding these mechanisms aids in the design of more efficient synthetic routes for steroidal compounds, potentially leading to new therapeutic agents (Schneider et al., 1989).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use .

Future Directions

This would involve discussing potential future research directions, such as new applications for the compound, ways to improve its synthesis, or ways to modify its structure to enhance its properties .

Properties

IUPAC Name

(16E)-16-[(3,4-dimethoxyphenyl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O4/c1-28-12-11-22-21-9-7-20(30-2)15-18(21)6-8-23(22)24(28)16-19(27(28)29)13-17-5-10-25(31-3)26(14-17)32-4/h5,7,9-10,13-15,22-24H,6,8,11-12,16H2,1-4H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBWKZHLROZHJQ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC(=C(C=C4)OC)OC)C2=O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC(=C(C=C4)OC)OC)/C2=O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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